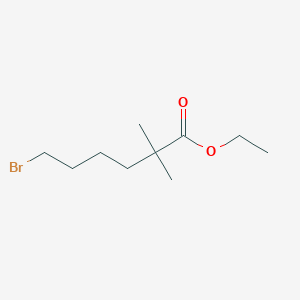

Ethyl 6-bromo-2,2-dimethylhexanoate

Descripción general

Descripción

Ethyl 6-bromo-2,2-dimethylhexanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a brominated ester, commonly used in various chemical syntheses and industrial applications. This compound is known for its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2,2-dimethylhexanoate can be synthesized through the bromination of 2,2-dimethylhexanoic acid, followed by esterification with ethanol. The bromination reaction typically involves the use of bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification process is usually carried out under acidic conditions using a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromo-2,2-dimethylhexanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions

Major Products Formed

Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.

Reduction: 6-bromo-2,2-dimethylhexanol.

Hydrolysis: 6-bromo-2,2-dimethylhexanoic acid

Aplicaciones Científicas De Investigación

Ethyl 6-bromo-2,2-dimethylhexanoate is utilized in several scientific research fields:

Chemistry: As an intermediate in organic synthesis, it is used to create complex molecules for various applications.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of bempedoic acid, a cholesterol-lowering drug.

Industry: It is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of ethyl 6-bromo-2,2-dimethylhexanoate primarily involves its role as a synthetic intermediate. In the case of bempedoic acid synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparación Con Compuestos Similares

Ethyl 6-bromo-2,2-dimethylhexanoate can be compared with other brominated esters and similar compounds:

Ethyl 6-chloro-2,2-dimethylhexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Ethyl 6-iodo-2,2-dimethylhexanoate: Contains an iodine atom, which can affect its chemical behavior and use in synthesis.

Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity

This compound stands out due to its specific reactivity and utility in the synthesis of bempedoic acid, highlighting its importance in pharmaceutical research and development .

Actividad Biológica

Ethyl 6-bromo-2,2-dimethylhexanoate (CAS No. 78712-62-6) is a compound that has garnered attention in various fields of research, particularly in organic chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₉BrO₂ |

| Molecular Weight | 251.16 g/mol |

| CAS Number | 78712-62-6 |

| Purity | ≥95% |

This compound is classified as an ester, which is typically used as an intermediate in organic synthesis. Its structure features a bromine atom that can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications .

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and metabolic pathways. The presence of the bromine atom allows the compound to undergo substitution reactions, which can lead to the formation of biologically active derivatives. These derivatives may modulate enzyme activity or receptor interactions within biological systems .

Applications in Research

- Enzyme-Catalyzed Reactions : this compound is utilized in studies focused on enzyme kinetics and metabolic pathways. Its structural properties enable researchers to investigate how modifications affect enzyme function and efficiency .

- Drug Development : The compound has been explored as a potential building block for pharmaceuticals. It has been linked to the synthesis of ETC-1002 (bempedoic acid), an adenosine triphosphate-citrate lyase (ACL) inhibitor that is currently under investigation for its therapeutic effects on lipid metabolism and cardiovascular health .

- Industrial Applications : Beyond biological research, this compound is also employed in the production of specialty chemicals and flavoring agents in the food industry .

Study on Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated its potential to inhibit certain enzymatic pathways. The compound was shown to alter the kinetic parameters of target enzymes, suggesting it could serve as a lead compound for developing enzyme inhibitors .

Synthesis and Biological Evaluation

Research focusing on the synthesis of derivatives from this compound highlighted its utility in creating compounds with enhanced biological activities. For instance, derivatives synthesized from this compound exhibited improved binding affinities to specific biological targets compared to the parent compound .

Propiedades

IUPAC Name |

ethyl 6-bromo-2,2-dimethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-4-13-9(12)10(2,3)7-5-6-8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQGAUJUODHNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.